molecular formula C21H24N4O3 B5569856 1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No.: B5569856
M. Wt: 380.4 g/mol
InChI Key: SFBZUPYRYPOOSJ-UHFFFAOYSA-N
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Description

1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.18484064 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and DNA-Gyrase Inhibition

  • Compounds with structural similarities to the specified compound have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These compounds, which share a quinolone core, have shown significant in vitro and in vivo antibacterial activity, indicating potential applications in the development of new antibacterial agents (Laborde et al., 1993).

Synthesis and Structural Analysis

  • The synthesis of related compounds, focusing on different structural modifications, has been extensively studied. For example, the crystal structure of a related compound with a quinoline ring system has been analyzed to understand the conformation and potential reactivity of these molecules (Mathusalini et al., 2015).

Development of Novel Sigma Receptor Ligands

  • Research into spiro compounds, which have structural elements similar to the specified chemical, has explored their binding properties for sigma receptors. This suggests potential applications in the development of new drugs targeting sigma receptors, which are implicated in various neurological disorders (Maier & Wünsch, 2002).

Synthesis of Fused and Spiro Nitrogen Heterocycles

  • Studies have been conducted on the synthesis of fused and spiro nitrogen heterocycles, including those with quinuclidine and its C-nucleosides. These compounds have potential applications in the development of new heterocyclic systems with various biological activities (Hamama et al., 2011).

Antimicrobial Evaluation

  • Novel derivatives with structural similarities have been evaluated for their antimicrobial effects, suggesting potential applications in the development of new antimicrobial agents (Moghaddam‐manesh et al., 2020).

Synthesis in Ionic Liquids

  • Research has explored the synthesis of novel hybrid spiroheterocycles in ionic liquids, indicating potential applications in green chemistry and the development of environmentally friendly synthesis methods (Rajesh et al., 2012).

Photochromic Properties

  • Studies on the synthesis and photochromic properties of spirooxazine derivatives containing nitrogen heterocycles, similar in structure to the specified compound, suggest potential applications in materials science and the development of photoresponsive materials (Zhou et al., 2014).

Properties

IUPAC Name

1'-(1,5,6-trimethyl-2-oxopyridine-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-12-15(18(26)24(3)14(13)2)19(27)25-10-8-21(9-11-25)20(28)22-16-6-4-5-7-17(16)23-21/h4-7,12,23H,8-11H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZUPYRYPOOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)C(=C1)C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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